molecular formula C6H14ClNO B087169 trans-2-Aminocyclohexanol hydrochloride CAS No. 13374-31-7

trans-2-Aminocyclohexanol hydrochloride

Cat. No.: B087169
CAS No.: 13374-31-7
M. Wt: 151.63 g/mol
InChI Key: LKKCSUHCVGCGFA-KGZKBUQUSA-N
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Description

trans-2-Aminocyclohexanol hydrochloride: is a chemical compound with the molecular formula H2NC6H10OH·HCl and a molecular weight of 151.63 g/mol . It is a derivative of cyclohexanol, where an amino group is attached to the second carbon in the trans configuration. This compound is often used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Pharmacokinetics

It is known that the compound is soluble in 1n acetic acid in methanol . This solubility could potentially impact the compound’s bioavailability.

Result of Action

It has been used in the synthesis of functionalized triamine , suggesting that it may have applications in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Aminocyclohexanol hydrochloride typically involves the reduction of 2-nitrocyclohexanol. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: trans-2-Aminocyclohexanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-2-Aminocyclohexanol hydrochloride is used as a building block in organic synthesis. It is involved in the synthesis of functionalized triamines and other complex molecules .

Biology: In biological research, this compound can be used to study the effects of amino alcohols on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds .

Medicine: Its derivatives may exhibit pharmacological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications .

Comparison with Similar Compounds

  • trans-4-Aminocyclohexanol hydrochloride
  • ®-2-aminocyclohexanol
  • (1S,2S)-2-Aminocyclohexanol
  • Cyclohexanecarboxylic acid
  • 4-Methylcyclohexene
  • 2-Cyclohexen-1-ol
  • 1-Pentadecanol
  • (1S,2S)-trans-1,2-Cyclohexanediol

Comparison: trans-2-Aminocyclohexanol hydrochloride is unique due to its specific trans configuration, which can influence its reactivity and interactions with other molecules. Compared to its cis isomer, it may exhibit different physical and chemical properties, making it suitable for specific applications .

Properties

IUPAC Name

(1R,2R)-2-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKCSUHCVGCGFA-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13374-31-7, 5456-63-3
Record name Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5456-63-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21550
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)-
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Record name 5456-63-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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